molecular formula C16H17FN2OS B2393090 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile CAS No. 2224053-88-5

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile

Cat. No. B2393090
CAS RN: 2224053-88-5
M. Wt: 304.38
InChI Key: HSVZSLBHMIIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile, also known as CTM or Compound 1, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various applications, including as an anticancer agent and as a modulator of ion channels.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile also modulates the activity of ion channels, leading to the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. It also modulates the activity of ion channels, leading to the regulation of neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile in lab experiments include its high yield and purity, as well as its potential as an anticancer agent and modulator of ion channels. However, the limitations of using 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For research on 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile include further studies on its potential as an anticancer agent, as well as its effects on ion channels and neuronal excitability. Additionally, studies on the optimal dosage and administration of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile are needed to determine its potential for clinical use.

Synthesis Methods

The synthesis of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile involves the reaction of 3-fluorophenylcyclobutanecarboxylic acid with thiomorpholine-3-carbonitrile in the presence of a coupling reagent. This reaction yields 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile with a high yield and purity.

Scientific Research Applications

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has been studied extensively for its potential as an anticancer agent. Studies have shown that 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
In addition to its anticancer properties, 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has also been studied for its effects on ion channels. 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has been shown to modulate the activity of the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability. This modulation can lead to the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

4-[3-(3-fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-14-3-1-2-11(8-14)12-6-13(7-12)16(20)19-4-5-21-10-15(19)9-18/h1-3,8,12-13,15H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVZSLBHMIIBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2CC(C2)C3=CC(=CC=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile

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